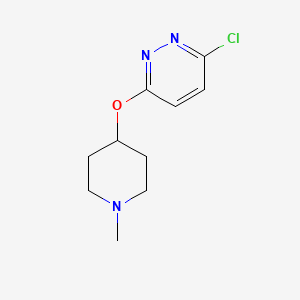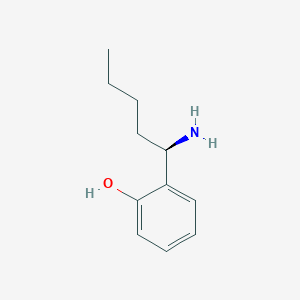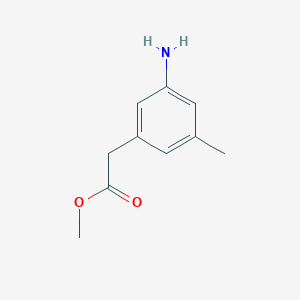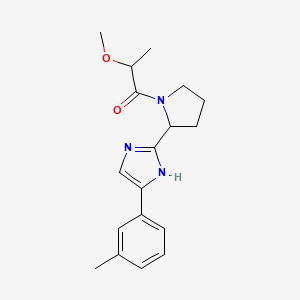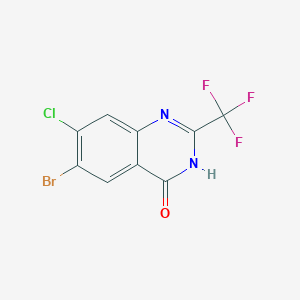
6-Bromo-7-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-7-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as core structures in the development of pharmaceuticals. This particular compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups, which can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:
Starting Material: The synthesis begins with the preparation of 2-amino-5-bromo-6-chlorobenzonitrile.
Cyclization: The benzonitrile derivative undergoes cyclization with formamide under acidic conditions to form the quinazolinone core.
Industrial Production Methods
In an industrial setting, the production of 6-Bromo-7-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-7-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinazolinone core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling: Palladium catalysts and bases like cesium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinazolinone derivative, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-Bromo-7-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, such as cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as fluorescence or conductivity.
Chemical Biology: The compound is employed in chemical biology to probe biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 6-Bromo-7-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one depends on its specific biological target. For example, if it is designed as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The presence of bromine, chlorine, and trifluoromethyl groups can enhance its binding affinity and specificity. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one: Lacks the chlorine atom.
7-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one: Lacks the bromine atom.
6-Bromo-7-chloroquinazolin-4(3H)-one: Lacks the trifluoromethyl group.
Uniqueness
6-Bromo-7-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one is unique due to the combination of bromine, chlorine, and trifluoromethyl groups. This combination can enhance its chemical stability, biological activity, and specificity compared to similar compounds. The trifluoromethyl group, in particular, is known to improve metabolic stability and membrane permeability, making the compound more effective in biological systems.
Eigenschaften
Molekularformel |
C9H3BrClF3N2O |
|---|---|
Molekulargewicht |
327.48 g/mol |
IUPAC-Name |
6-bromo-7-chloro-2-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H3BrClF3N2O/c10-4-1-3-6(2-5(4)11)15-8(9(12,13)14)16-7(3)17/h1-2H,(H,15,16,17) |
InChI-Schlüssel |
QGRYGACSFDWKOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Br)Cl)N=C(NC2=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12971164.png)

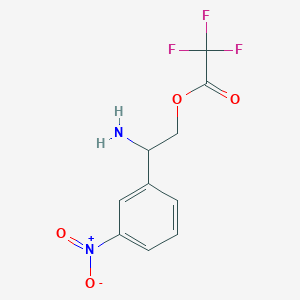
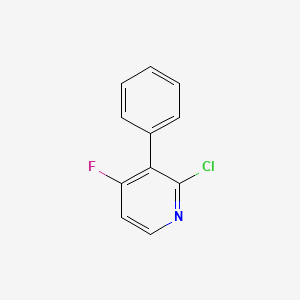
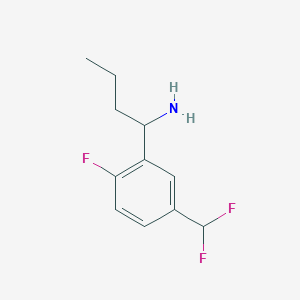
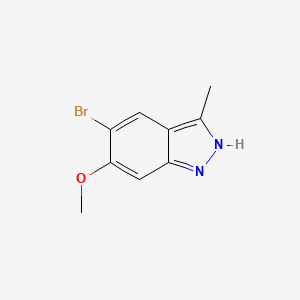
![6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile](/img/structure/B12971228.png)
